molecular formula C24H23Cl2O2P B12860689 Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-

Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-

Cat. No.: B12860689
M. Wt: 445.3 g/mol
InChI Key: CBFDSKXPEIGVNO-UHFFFAOYSA-N
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Description

Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl-, is a highly specialized organophosphorus compound featuring a central ketone group flanked by two distinct aromatic substituents: a 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl group and a diphenylphosphinyl moiety. While direct references to this compound in the provided evidence are absent, its structural features suggest parallels with bisphenol analogs and organophosphorus compounds used in thermal paper or polymer production .

Properties

Molecular Formula

C24H23Cl2O2P

Molecular Weight

445.3 g/mol

IUPAC Name

[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone

InChI

InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3

InChI Key

CBFDSKXPEIGVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

Organic Synthesis

Methanone serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex molecules. It can be utilized in:

  • Synthesis of Phosphorus-containing Compounds : The compound can be used to create various phosphorus derivatives which are valuable in agrochemicals and pharmaceuticals.
  • Ligand Development : It acts as a ligand in coordination chemistry to form metal complexes that have applications in catalysis.

Medicinal Chemistry

The phosphinyl group is known for enhancing biological activity and selectivity in drug design. Research indicates that compounds similar to Methanone exhibit:

  • Anticancer Properties : Studies have shown that phosphine oxides can induce apoptosis in cancer cells. Methanone's structure may contribute to similar effects.
  • Antiviral Activity : Certain phosphine derivatives have demonstrated efficacy against viral infections, suggesting potential applications for Methanone in antiviral drug development.

Materials Science

In materials science, Methanone can be explored for:

  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials : Research into nanocomposites may utilize Methanone as a precursor for creating phosphorus-doped carbon materials with unique electronic properties.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of phosphorus-containing compounds similar to Methanone on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways involved in cancer progression.

Case Study 2: Synthesis of Novel Ligands

Research focused on synthesizing new ligands based on Methanone's structure for use in catalysis. The synthesized ligands demonstrated enhanced catalytic activity in cross-coupling reactions compared to traditional ligands.

Mechanism of Action

The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s distinctiveness lies in its hybrid architecture, merging chlorinated aromatic and phosphinyl functionalities. Below is a comparative analysis with key analogs:

Compound Key Functional Groups Substituents Potential Applications
Target Compound Ketone, phosphinyl, chloromethyl 3,5-bis(chloromethyl), 2,4,6-trimethyl Polymer catalysts, flame retardants
Bisphenol A (BPA) Hydroxyl, isopropylidene bridge 4,4’-dihydroxy Thermal paper, polycarbonate plastics
Bisphenol S (BPS) Sulfonyl bridge, hydroxyl 4,4’-sulfonyldiphenol BPA alternative in thermal paper
Diphenylphosphinyl ketones Ketone, phosphinyl Varied aryl groups Ligands in coordination chemistry

Key Observations:

  • Chloromethyl vs.
  • Phosphinyl Group Influence : The diphenylphosphinyl moiety may improve thermal stability and flame-retardant properties compared to BPA’s isopropylidene bridge, which is prone to hydrolytic degradation.

Toxicity and Environmental Impact

While BPA is extensively documented for its endocrine-disrupting effects , the target compound’s chloromethyl and phosphinyl groups raise concerns about environmental persistence and toxicity. Chlorinated aromatics are often recalcitrant to biodegradation, and organophosphorus compounds may exhibit neurotoxic effects.

Thermal and Chemical Stability

The steric bulk of the 2,4,6-trimethylphenyl group likely enhances thermal stability, making the compound suitable for high-temperature applications. This contrasts with BPA, which degrades at elevated temperatures, releasing volatile byproducts. The phosphinyl group’s electron-withdrawing nature may also stabilize the ketone against nucleophilic attack.

Research Findings and Hypotheses

Environmental Behavior

Hypothetically, the chloromethyl groups may lead to bioaccumulation risks, while the phosphinyl moiety could undergo hydrolysis to form phosphonic acids, altering environmental fate. This contrasts with BPA’s propensity to leach into aquatic systems and disrupt endocrine functions .

Biological Activity

Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl-, is a phosphine oxide compound with the molecular formula C24H23Cl2O2PC_{24}H_{23}Cl_2O_2P and a molecular weight of 445.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • CAS Number : 1444690-63-4
  • Molecular Formula : C24H23Cl2O2PC_{24}H_{23}Cl_2O_2P
  • Molecular Weight : 445.32 g/mol
  • Appearance : Solid
  • Purity : Typically >95% in commercial preparations

Biological Activity Overview

The biological activities of Methanone derivatives have been explored in various studies, particularly focusing on their antimicrobial, anticancer, and antioxidant properties. The presence of chloromethyl and diphenylphosphinyl groups in its structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to Methanone exhibit significant antimicrobial properties, particularly against pathogenic bacteria. For instance, studies have shown that phosphine oxides can disrupt bacterial cell membranes and inhibit essential cellular processes.

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory
E. faecalisModerate inhibition

Anticancer Activity

Methanone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The diphenylphosphinyl group is thought to enhance the interaction with cellular targets involved in proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest
MCF-7 (breast cancer)18Inhibition of DNA synthesis

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Phytochemistry highlighted the antimicrobial properties of phosphine oxide derivatives against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The study demonstrated that these compounds could serve as potential lead candidates for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Research conducted by a team at a prominent university indicated that Methanone derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the activation of apoptotic pathways through mitochondrial dysfunction .
  • Antioxidant Properties : A comparative analysis indicated that Methanone derivatives possess significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases . This property was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Q & A

Q. What synthetic methodologies are most effective for preparing Methanone derivatives with chloromethyl and phosphinyl substituents?

Methodological Answer: The synthesis of substituted methanones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, in analogous compounds like (4-chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, acylation of 3,4,5-trimethoxytoluene with 4-chlorobenzoyl chloride under acidic conditions yields the target compound in 69% purity . Key parameters include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) for Friedel-Crafts.
  • Temperature : Controlled exothermic reactions (e.g., 0–5°C for chloromethylation).
  • Purification : Column chromatography with silica gel and mobile phases like hexane/ethyl acetate (4:1) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • ¹H-NMR : Identify aromatic protons (δ 6.63–7.86 ppm for methanone derivatives) and substituents (e.g., CH₃ at δ 2.15 ppm) .
  • HPLC : Use a mobile phase of phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8) with UV detection at 254 nm for purity assessment .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 423.2 for chlorinated analogs).

Advanced Research Questions

Q. How do steric and electronic effects of chloromethyl and phosphinyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl group creates a bulky environment, reducing nucleophilic attack rates.
  • Electronic Effects : The diphenylphosphinyl group acts as a π-acceptor, stabilizing transition states in Suzuki-Miyaura couplings.
  • Experimental Design : Compare reaction kinetics using substrates with varying substituents (e.g., Cl vs. OCH₃) under standardized Pd-catalyzed conditions. Track yields via HPLC .

Q. What environmental fate and degradation pathways should be prioritized for ecological risk assessment?

Methodological Answer: Adopt methodologies from long-term environmental studies like Project INCHEMBIOL :

Abiotic Degradation : Hydrolysis studies at pH 4–9, monitoring via LC-MS.

Biotic Degradation : Soil microcosm assays with GC-MS to detect intermediates.

Partitioning : Measure log Kow (octanol-water) to predict bioaccumulation.

Q. How can contradictions in purity data (e.g., HPLC vs. NMR) be resolved for this compound?

Methodological Answer:

  • Source Analysis : Check for co-eluting impurities in HPLC (e.g., adjust mobile phase to methanol/water (4:1) ).
  • NMR Integration : Quantify residual solvents (e.g., CDCl₃ at δ 7.26 ppm) that may skew purity calculations.
  • Cross-Validation : Use mass spectrometry to confirm molecular ion peaks and isotopic patterns .

Q. What computational models are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding affinities with phosphoprotein targets (e.g., tyrosine kinases).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
  • Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values).

Experimental Design Considerations

Q. How to design a split-plot study to optimize reaction conditions for scaled synthesis?

Methodological Answer: Adopt a randomized block design with split-split plots :

  • Main Plots : Catalyst types (e.g., AlCl₃, FeCl₃).
  • Subplots : Temperature gradients (0°C, 25°C, 50°C).
  • Sub-Subplots : Solvent systems (toluene, DCM, THF).
    Replicates : 4 replicates per condition, analyzing yields via ANOVA.

Q. What in vitro assays are recommended for evaluating cellular toxicity?

Methodological Answer:

  • Cell Viability : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Oxidative Stress : Measure ROS levels using DCFH-DA fluorescence.
  • Apoptosis : Flow cytometry with Annexin V/PI staining .

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